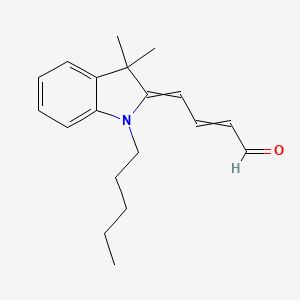![molecular formula C13H12O3 B12536578 3-[(3R)-3-Hydroxybut-1-en-1-yl]-1H-2-benzopyran-1-one CAS No. 653597-76-3](/img/structure/B12536578.png)
3-[(3R)-3-Hydroxybut-1-en-1-yl]-1H-2-benzopyran-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(3R)-3-Hydroxybut-1-en-1-yl]-1H-2-benzopyran-1-one is an organic compound that belongs to the class of benzopyran derivatives. This compound is characterized by the presence of a hydroxybutenyl group attached to the benzopyran core. Benzopyran derivatives are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3R)-3-Hydroxybut-1-en-1-yl]-1H-2-benzopyran-1-one typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the benzopyran core, which can be derived from commercially available starting materials.
Hydroxybutenyl Group Introduction: The hydroxybutenyl group is introduced through a series of reactions, including aldol condensation and reduction. The reaction conditions often involve the use of strong bases like sodium hydroxide and reducing agents such as sodium borohydride.
Purification: The final product is purified using techniques like column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and scalability. The use of flow microreactors can also enhance the sustainability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
3-[(3R)-3-Hydroxybut-1-en-1-yl]-1H-2-benzopyran-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond in the butenyl group can be reduced to form a saturated hydroxybutyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzopyran core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated hydroxybutyl derivatives.
Substitution: Formation of various substituted benzopyran derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
3-[(3R)-3-Hydroxybut-1-en-1-yl]-1H-2-benzopyran-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases related to oxidative stress and inflammation.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals .
Mecanismo De Acción
The mechanism of action of 3-[(3R)-3-Hydroxybut-1-en-1-yl]-1H-2-benzopyran-1-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress by donating hydrogen atoms from its hydroxy group.
Anti-inflammatory Activity: It can inhibit the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation.
Molecular Targets: The compound may interact with enzymes like cyclooxygenase and lipoxygenase, which are involved in the inflammatory response .
Comparación Con Compuestos Similares
Similar Compounds
3-Hydroxybutanoic acid: Similar in structure but lacks the benzopyran core.
4-Hydroxycoumarin: Contains a similar benzopyran structure but with different substituents.
Warfarin: A well-known anticoagulant that also contains a benzopyran core.
Uniqueness
3-[(3R)-3-Hydroxybut-1-en-1-yl]-1H-2-benzopyran-1-one is unique due to its specific hydroxybutenyl substitution, which imparts distinct chemical and biological properties. This unique structure allows it to participate in specific reactions and exhibit particular biological activities that are not observed in other similar compounds .
Propiedades
Número CAS |
653597-76-3 |
|---|---|
Fórmula molecular |
C13H12O3 |
Peso molecular |
216.23 g/mol |
Nombre IUPAC |
3-[(3R)-3-hydroxybut-1-enyl]isochromen-1-one |
InChI |
InChI=1S/C13H12O3/c1-9(14)6-7-11-8-10-4-2-3-5-12(10)13(15)16-11/h2-9,14H,1H3/t9-/m1/s1 |
Clave InChI |
DTXUIAMWHHGGPB-SECBINFHSA-N |
SMILES isomérico |
C[C@H](C=CC1=CC2=CC=CC=C2C(=O)O1)O |
SMILES canónico |
CC(C=CC1=CC2=CC=CC=C2C(=O)O1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Thiophene, 2,5-bis[(3-bromo-2-thienyl)methyl]-](/img/structure/B12536506.png)
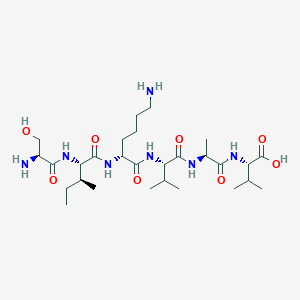

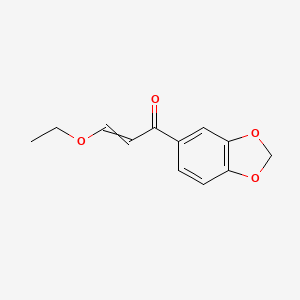
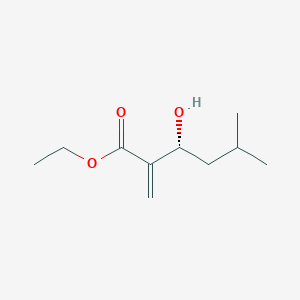
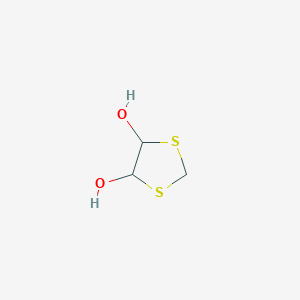
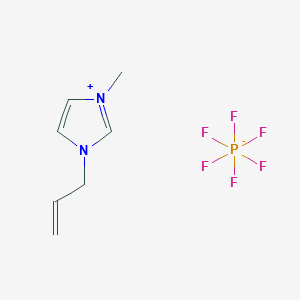
![(1S,2S,4R)-2-(Furan-2-yl)bicyclo[2.2.1]heptan-2-ol](/img/structure/B12536534.png)
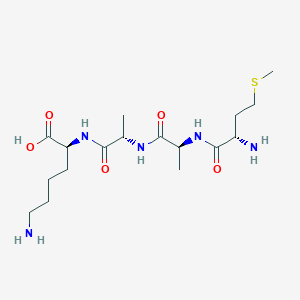
![N-[4-(2-Formylhydrazinyl)phenyl]-2-(heptylsulfanyl)acetamide](/img/structure/B12536552.png)
![2-[2-(Naphthalen-2-yl)-1H-indol-1-yl]ethan-1-ol](/img/structure/B12536559.png)
![Phosphonium, triphenyl[11-(phenylmethoxy)undecyl]-, bromide](/img/structure/B12536562.png)
